molecular formula C14H9N5O4 B3830031 N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide

N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide

Cat. No.: B3830031
M. Wt: 311.25 g/mol
InChI Key: SIWXGGGKYGGQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of an indole ring, a nitro group, and a pyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide typically involves the condensation of 5-nitro-2-oxoindoline-3-carbaldehyde with pyridine-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Reduction: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Reduction: The major product is the corresponding amino derivative.

    Oxidation: The major product is the corresponding oxide.

    Substitution: The major products are substituted hydrazides.

Scientific Research Applications

N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring can interact with proteins and enzymes, potentially inhibiting their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide
  • N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide
  • N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide

Uniqueness

N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide is unique due to the presence of both an indole ring and a pyridine ring, which can confer distinct biological activities. The nitro group also adds to its reactivity and potential for forming reactive intermediates.

Properties

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O4/c20-13(8-2-1-5-15-7-8)18-17-12-10-6-9(19(22)23)3-4-11(10)16-14(12)21/h1-7,16,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWXGGGKYGGQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide
Reactant of Route 2
N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide
Reactant of Route 3
N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide
Reactant of Route 5
N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide
Reactant of Route 6
N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.